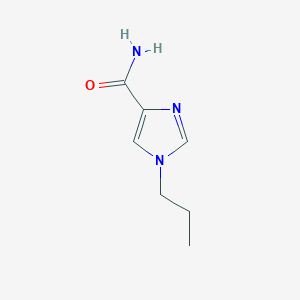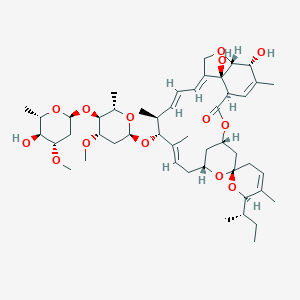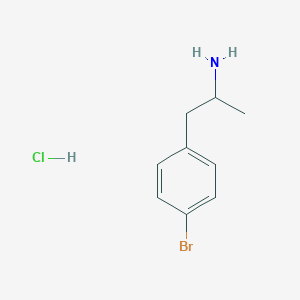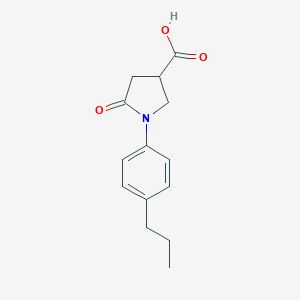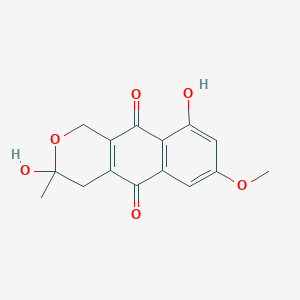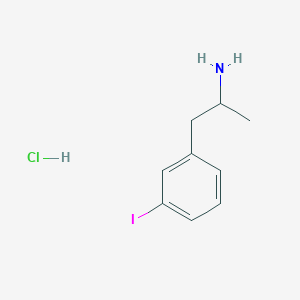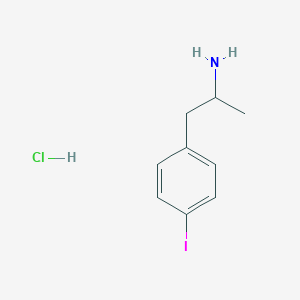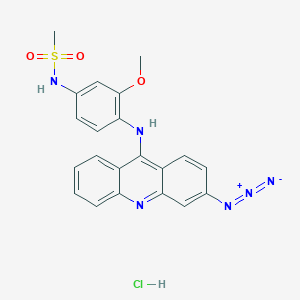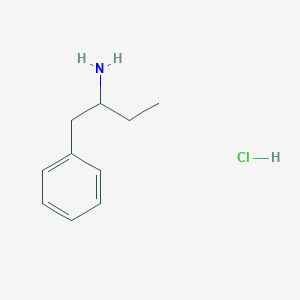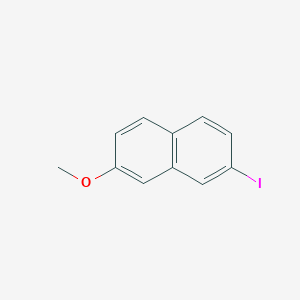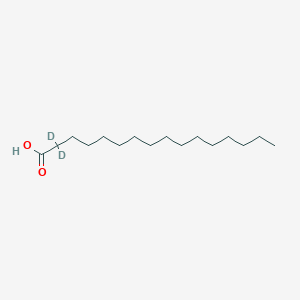![molecular formula C21H28F4O B164183 4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene CAS No. 139395-96-3](/img/structure/B164183.png)
4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene, also known as LY404039, is a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). It has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, anxiety, depression, and addiction.
Mecanismo De Acción
4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene acts as a selective antagonist of mGluR2, a G protein-coupled receptor that modulates glutamate neurotransmission in the brain. By blocking the activity of mGluR2, 4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene reduces the release of glutamate, which is thought to contribute to the pathophysiology of various neurological and psychiatric disorders.
Efectos Bioquímicos Y Fisiológicos
4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene has been shown to have a range of biochemical and physiological effects in animal models and human studies. These include modulation of neurotransmitter release, changes in neural activity and connectivity, and alterations in gene expression and protein synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene has several advantages for lab experiments, including its high selectivity for mGluR2, its well-established synthesis method, and its ability to modulate glutamate neurotransmission. However, like any experimental tool, 4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene also has limitations, including potential off-target effects, species differences in receptor expression and pharmacology, and the need for careful dosing and administration protocols.
Direcciones Futuras
There are several promising future directions for research on 4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene. These include further investigation of its therapeutic potential in various neurological and psychiatric disorders, elucidation of its mechanisms of action at the molecular and cellular levels, and development of more selective and potent mGluR2 antagonists for use in preclinical and clinical studies. Additionally, the potential role of mGluR2 in other physiological and pathological processes, such as inflammation and cancer, may also be worth exploring.
Métodos De Síntesis
The synthesis of 4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene involves several steps, starting with the reaction of 4-fluoro-1-(trifluoromethoxy)benzene with 4-bromo-1-cyclohexene to form 4-(4-bromo-1-cyclohexenyl)-1-fluoro-2-(trifluoromethoxy)benzene. This intermediate is then reacted with 4-ethylcyclohexylmagnesium bromide to yield 4-(4-(4-ethylcyclohexyl)cyclohexyl)-2-fluoro-1-(trifluoromethoxy)benzene, which is subsequently purified and characterized.
Aplicaciones Científicas De Investigación
4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In animal models, 4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene has been shown to improve cognitive function, reduce anxiety-like behavior, and attenuate drug-seeking behavior. In humans, 4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene has been tested as a potential treatment for schizophrenia, with promising results in reducing positive symptoms and improving cognitive function.
Propiedades
Número CAS |
139395-96-3 |
|---|---|
Nombre del producto |
4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene |
Fórmula molecular |
C21H28F4O |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
4-[4-(4-ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C21H28F4O/c1-2-14-3-5-15(6-4-14)16-7-9-17(10-8-16)18-11-12-20(19(22)13-18)26-21(23,24)25/h11-17H,2-10H2,1H3 |
Clave InChI |
FTPVGOBGOGGSPI-UHFFFAOYSA-N |
SMILES |
CCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C=C3)OC(F)(F)F)F |
SMILES canónico |
CCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C=C3)OC(F)(F)F)F |
Sinónimos |
2-Fluoro-4-[(trans,trans)-4'-ethyl[1,1'-bicyclohexyl]-4-yl]-1-(trifluoromethoxy)benzene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



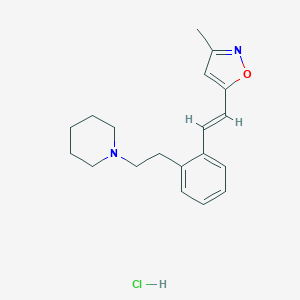
![8-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164112.png)
